1-(1H-1,2,4-triazol-3-yl)propan-2-amine dihydrochloride
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Overview
Description
1-(1H-1,2,4-triazol-3-yl)propan-2-amine dihydrochloride is a chemical compound with the empirical formula C5H12Cl2N4 and a molecular weight of 199.08 g/mol It is a derivative of 1,2,4-triazole, a heterocyclic compound containing three nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1H-1,2,4-triazol-3-yl)propan-2-amine dihydrochloride typically involves the reaction of 1,2,4-triazole with appropriate alkylating agents. One common method involves the alkylation of 1,2,4-triazole with 3-chloropropan-1-amine under basic conditions, followed by the formation of the dihydrochloride salt . The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions and purification steps. Techniques such as crystallization, filtration, and drying are commonly employed to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
1-(1H-1,2,4-triazol-3-yl)propan-2-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of alkylated or acylated derivatives .
Scientific Research Applications
1-(1H-1,2,4-triazol-3-yl)propan-2-amine dihydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(1H-1,2,4-triazol-3-yl)propan-2-amine dihydrochloride involves its interaction with specific molecular targets. For instance, in the context of its potential anticancer activity, the nitrogen atoms in the 1,2,4-triazole ring can bind to the iron in the heme moiety of cytochrome P450 enzymes, inhibiting their activity . This interaction can disrupt the metabolic processes of cancer cells, leading to their death. Additionally, the compound can form hydrogen bonds with various biological targets, enhancing its pharmacological properties .
Comparison with Similar Compounds
Similar Compounds
3-(1H-1,2,4-Triazol-1-yl)propan-1-amine dihydrochloride: A closely related compound with similar chemical properties and applications.
1-(1,3-Thiazol-2-yl)propan-1-amine dihydrochloride: Another heterocyclic amine with potential biological activities.
1-Methyl-1H-1,2,4-triazol-3-amine hydrochloride: A derivative of 1,2,4-triazole with distinct chemical and biological properties.
Uniqueness
1-(1H-1,2,4-triazol-3-yl)propan-2-amine dihydrochloride is unique due to its specific structure, which allows it to interact with a wide range of molecular targets. Its ability to form hydrogen bonds and coordinate with metal ions makes it a versatile compound in both research and industrial applications .
Properties
Molecular Formula |
C5H12Cl2N4 |
---|---|
Molecular Weight |
199.08 g/mol |
IUPAC Name |
1-(1H-1,2,4-triazol-5-yl)propan-2-amine;dihydrochloride |
InChI |
InChI=1S/C5H10N4.2ClH/c1-4(6)2-5-7-3-8-9-5;;/h3-4H,2,6H2,1H3,(H,7,8,9);2*1H |
InChI Key |
JTAVYFGUYKVJDB-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=NC=NN1)N.Cl.Cl |
Origin of Product |
United States |
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